![molecular formula C12H14N4O4 B2740006 Z-D-Dbu(N3)-OH CAS No. 1931958-82-5](/img/structure/B2740006.png)
Z-D-Dbu(N3)-OH
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Overview
Description
Z-D-Dbu-OMe.HCl is a chemical compound with the molecular formula C13H18N2O4 .
Molecular Structure Analysis
The molecular structure of Z-D-Dbu-OMe.HCl includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O). It has a molar mass of 266.29 .Chemical Reactions Analysis
DBU, also known as 1,8-diazabicyclo [5.4.0] undec-7-ene, is an organic base widely used . It is generally involved in the deprotonation of relatively acidic C-H compounds, such as malonic acid esters . DBU is also used in coordination chemistry as a weak coordination ligand or as a catalyst in chemical reactions .Physical And Chemical Properties Analysis
Z-D-Dbu-OMe.HCl has a predicted density of 1.185±0.06 g/cm3 and a predicted boiling point of 434.1±45.0 °C .properties
IUPAC Name |
(3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFMNJJEQRLIV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Dbu(N3)-OH |
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